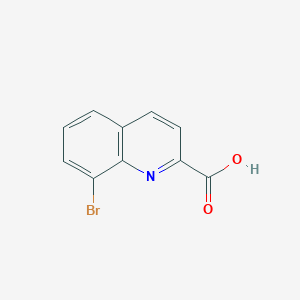

8-Bromoquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESLHWGCIUORPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652822 | |

| Record name | 8-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914208-15-4 | |

| Record name | 8-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromoquinoline-2-carboxylic acid CAS number

An In-Depth Technical Guide to 8-Bromoquinoline-2-carboxylic acid (CAS: 914208-15-4)

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Within this important class of heterocycles, this compound (CAS No. 914208-15-4) has emerged as a particularly valuable and versatile building block for drug discovery and organic synthesis.[1][2] Its strategic placement of a bromine atom and a carboxylic acid group on the quinoline core offers dual points for chemical modification, enabling the construction of complex molecular architectures and the exploration of diverse chemical space.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, analytical profile, synthesis, reactivity, and applications of this key intermediate, providing field-proven insights into its utility and handling.

PART 1: Core Physicochemical Properties and Identification

This compound is an organic compound that typically appears as a solid.[2] Its structure is defined by a quinoline ring system with a bromine atom substituted at the 8-position and a carboxylic acid functional group at the 2-position.[2] This arrangement of functional groups dictates its physical and chemical properties. The carboxylic acid group, for instance, contributes to its solubility in polar solvents, while the bromine atom enhances its reactivity in various coupling reactions.[2]

| Identifier | Value |

| CAS Number | 914208-15-4[1][2] |

| Molecular Formula | C₁₀H₆BrNO₂[2] |

| Molecular Weight | 252.06 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 2-Quinolinecarboxylic Acid, 8-Bromo-[2] |

| SMILES | c1cc2ccc(C(=O)O)nc2c(c1)Br[2] |

| InChI Key | IESLHWGCIUORPV-UHFFFAOYSA-N[3] |

PART 2: Spectroscopic Profile for Structural Elucidation

Unambiguous structural confirmation is critical in synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for characterizing this compound.

Expected Spectroscopic Features

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core. The acidic proton of the carboxylic acid group (COOH) would appear as a very broad singlet far downfield, often between 10-14 ppm, and its visibility can be dependent on the solvent used (e.g., DMSO-d₆ vs. CDCl₃).[4]

-

¹³C NMR: The carbon spectrum will feature signals for the nine aromatic carbons of the quinoline ring and the carbon of the carboxyl group. The carboxyl carbon is characteristically found in the 160-185 ppm range.[4]

-

IR Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. Additionally, a very broad O-H stretch will be visible, typically spanning from 2500 to 3500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[4]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a nearly 1:1 ratio), resulting in two peaks (M and M+2) of almost equal intensity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (d, t): ~7.5-9.0 ppm; COOH proton (br s): ~10-14 ppm. |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm; Carboxyl carbon (C=O): ~160-185 ppm.[4][5] |

| IR (cm⁻¹) | O-H stretch (broad): 2500-3500; C=O stretch (strong): ~1700.[4] |

| MS (m/z) | [M-H]⁻: 249.95091; [M+H]⁺: 251.96547. Shows characteristic M/M+2 isotope pattern for Bromine.[3] |

PART 3: Reactivity and Synthetic Pathways

The utility of this compound as a synthetic intermediate stems from its two distinct and reactive functional handles. Understanding their reactivity is key to designing effective synthetic strategies.

Key Reactive Sites

-

Carboxylic Acid (Position 2): This group is a versatile handle for forming amide bonds, esters, and other carboxylic acid derivatives. Amide coupling reactions, facilitated by reagents like HATU or EDC, allow for the attachment of various amine-containing fragments, which is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.

-

Bromo Group (Position 8): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the introduction of a wide array of substituents at the 8-position.

Caption: Key reactive sites on this compound.

Proposed Synthetic Workflow

While multiple synthetic routes can be envisioned, a common approach involves the construction of the quinoline ring system from appropriately substituted aniline precursors. The Doebner-von Miller reaction provides a classic and robust method for this transformation.

Protocol: Synthesis via Doebner-von Miller Reaction

This protocol is a logical, field-proven approach for constructing the quinoline core. The causality behind the steps is as follows: 2-bromoaniline serves as the foundational block containing the required bromine at the correct position. The reaction with an α,β-unsaturated aldehyde (or its precursor) in the presence of an acid catalyst and an oxidizing agent builds the second ring of the quinoline system.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and concentrated hydrochloric acid in water.

-

Reagent Addition: To this stirred solution, add an oxidizing agent such as arsenic pentoxide or an iron(III) salt. Subsequently, slowly add crotonaldehyde (a source for the three carbons needed to complete the ring) or a precursor like paraldehyde.[6]

-

Rationale: The strong acid protonates the aniline and catalyzes the cyclization cascade. The oxidizing agent is necessary to aromatize the initially formed dihydroquinoline intermediate to the final quinoline product.

-

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Neutralization: After cooling, the mixture is carefully neutralized with a base, such as concentrated ammonium hydroxide or sodium carbonate, until the pH is approximately 8.[6] This step is crucial to deprotonate the product and facilitate its extraction.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude 8-bromo-2-methylquinoline can be purified by column chromatography.

-

Oxidation to Carboxylic Acid: The final step involves the oxidation of the methyl group at the 2-position to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The choice of oxidant is critical to ensure complete conversion without degrading the quinoline ring.

Caption: Proposed synthetic workflow for this compound.

PART 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its structure is a launchpad for creating libraries of novel compounds for biological screening.[1]

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs).[1] The quinoline core is present in drugs with a wide range of activities, and this intermediate allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

-

Scaffold for Medicinal Chemistry: Researchers utilize this compound to explore structure-activity relationships (SAR).[1] By systematically modifying the -COOH and -Br positions, scientists can probe the specific interactions of the resulting molecules with biological targets like enzymes or receptors. The methyl ester derivative, for example, serves as a precursor in the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.[7]

-

Development of Complex Heterocycles: The reactivity of the functional groups allows for its incorporation into more complex heterocyclic systems, which are often pursued in drug discovery for their unique three-dimensional shapes and biological activities.[7]

Caption: Role as a central scaffold in developing diverse bioactive agents.

PART 5: Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. Based on aggregated GHS information, this compound is classified as a skin and eye irritant.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a powerful and enabling tool for the modern medicinal chemist and organic synthesist. Its defined structure, identified by CAS number 914208-15-4, possesses two orthogonal reactive sites that permit a vast range of chemical modifications. This versatility makes it an indispensable intermediate for constructing novel molecules for pharmaceutical research, particularly in the fields of oncology, infectious diseases, and inflammation. A thorough understanding of its properties, reactivity, and synthetic accessibility, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 914208-15-4: this compound [cymitquimica.com]

- 3. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]

- 8. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 8-Bromoquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Bromoquinoline-2-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoline core is a scaffold found in numerous biologically active compounds, and the presence of the bromine atom and the carboxylic acid group provides reactive handles for the synthesis of more complex molecules.[1] Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics, making a thorough understanding of its spectral properties essential. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectral data, it is crucial to understand the molecular structure of this compound. The numbering of the quinoline ring system is fundamental to assigning signals in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the bromine atom, and the carboxylic acid group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.3 - 8.5 | d | ~8.5 | Deshielded by the adjacent nitrogen and carboxylic acid group. |

| H-4 | ~8.1 - 8.3 | d | ~8.5 | Deshielded by the ring nitrogen. |

| H-5 | ~7.9 - 8.1 | d | ~7.5 | Influenced by the bromine at the 8-position. |

| H-6 | ~7.6 - 7.8 | t | ~7.8 | Typical aromatic proton region. |

| H-7 | ~7.8 - 8.0 | d | ~7.8 | Influenced by the adjacent bromine atom. |

| COOH | ~12.0 - 14.0 | br s | - | Highly deshielded acidic proton, often broad due to hydrogen bonding and exchange.[2][3] |

d = doublet, t = triplet, br s = broad singlet

Expertise in Interpretation: The downfield shift of the carboxylic acid proton is a hallmark of this functional group.[2][3] The protons on the pyridine ring (H-3 and H-4) are expected to be the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. The bromine atom at the 8-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect and its through-space magnetic anisotropy.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 155 | Attached to the electronegative nitrogen and the carboxylic acid group. |

| C-3 | ~122 - 125 | Aromatic CH. |

| C-4 | ~138 - 142 | Aromatic CH, deshielded by nitrogen. |

| C-4a | ~128 - 132 | Quaternary aromatic carbon. |

| C-5 | ~130 - 134 | Aromatic CH. |

| C-6 | ~128 - 131 | Aromatic CH. |

| C-7 | ~135 - 139 | Aromatic CH, deshielded by bromine. |

| C-8 | ~120 - 124 | Carbon bearing the bromine atom. |

| C-8a | ~145 - 150 | Quaternary aromatic carbon adjacent to nitrogen. |

| COOH | ~165 - 170 | Carboxylic acid carbonyl carbon.[4] |

Trustworthiness of Assignments: The chemical shifts are predicted based on established ranges for quinoline derivatives and carboxylic acids.[3][4] The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the characteristic region of 160-180 ppm.[3] The carbon attached to the bromine (C-8) will be influenced by the heavy atom effect, which can sometimes lead to a slightly more shielded signal than might be expected based on electronegativity alone.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.[5]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.[6]

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Caption: Standard workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic quinoline ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid | Strong, very broad |

| ~3000-3100 | C-H stretch | Aromatic | Medium to weak, sharp |

| ~1700-1725 | C=O stretch | Carboxylic Acid | Strong, sharp |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | Medium |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |

| 910-950 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, broad |

| Below 1000 | C-Br stretch | Bromo group | Medium to strong |

Authoritative Grounding: The O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding, often forming dimers.[3] This broad absorption is a key identifying feature.[3] The carbonyl (C=O) stretch is typically strong and sharp.[7] The aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which are typically below 3000 cm⁻¹.[7]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Mass Spectrum of this compound

The molecular formula of this compound is C₁₀H₆BrNO₂. The monoisotopic mass is approximately 250.958 g/mol .[8]

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 251/253 | [M]⁺ | Molecular ion peak. The presence of bromine will result in an M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

| 234/236 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group.[4][9] |

| 206/208 | [M-COOH]⁺ | Loss of the entire carboxylic acid group.[4][9] |

| 127 | [C₉H₆N]⁺ | Loss of bromine and the carboxylic acid group. |

Expertise & Experience in Fragmentation Analysis: Electron Impact (EI) ionization is a "hard" ionization technique that often leads to fragmentation of the molecular ion. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[4][9] The most distinctive feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion and any bromine-containing fragments. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances, resulting in two peaks of approximately equal height separated by 2 m/z units.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The combination of these techniques allows for the confident identification of the molecular structure, the confirmation of functional groups, and the determination of the molecular weight and elemental composition. This in-depth understanding is critical for researchers and scientists in the field of drug development, ensuring the integrity of this key pharmaceutical intermediate in the synthesis of novel therapeutic agents.

References

- 1. Quantitative Infrared Database [webbook.nist.gov]

- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. mdpi.com [mdpi.com]

- 6. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 8-Bromoquinoline-2-carboxylic Acid in Organic Solvents

Introduction

8-Bromoquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its quinoline scaffold is a common motif in pharmacologically active molecules, and the presence of both a bromine atom and a carboxylic acid group imparts unique physicochemical properties that influence its biological activity and formulation characteristics.[1] A fundamental understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals. Solubility dictates the feasibility of its use in synthetic reactions, purification processes, formulation development, and ultimately, its bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is designed to empower researchers to generate reliable solubility data and make informed decisions in their drug discovery and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and properties of this compound is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |

| Molecular Weight | 252.06 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Predicted XlogP | 2.7 | [2] |

The structure combines a relatively nonpolar quinoline ring system with a polar carboxylic acid group and a lipophilic bromine atom. The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, which is expected to enhance its solubility in polar solvents.[1][3] The predicted XlogP value of 2.7 suggests a moderate degree of lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[2]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key interactions influencing its solubility include:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols like ethanol and methanol) and aprotic polar solvents that are hydrogen bond acceptors (e.g., dimethyl sulfoxide). This is often the dominant factor in achieving high solubility.

-

Dipole-Dipole Interactions: The polar nature of the quinoline ring and the carboxylic acid group allows for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the solubility in both polar and nonpolar solvents.

Generally, carboxylic acids exhibit good solubility in organic solvents such as ethanol, toluene, and diethyl ether. The solubility of quinoline itself is high in most organic solvents. Therefore, it is anticipated that this compound will be soluble in a variety of common organic solvents, with higher solubility expected in polar, hydrogen-bonding solvents.

Quantitative Solubility Profile (Hypothetical Data)

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility at 25°C (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 |

| Methanol | 32.7 | 20 - 50 |

| Ethanol | 24.6 | 10 - 30 |

| Acetone | 20.7 | 5 - 15 |

| Dichloromethane (DCM) | 8.9 | 1 - 5 |

| Ethyl Acetate | 6.0 | 1 - 5 |

| Toluene | 2.4 | < 1 |

| Hexane | 1.9 | < 0.1 |

Disclaimer: This data is hypothetical and should be confirmed by experimental measurement.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol describes a robust and reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

Analyze the standards using a validated analytical method (HPLC or UV-Vis) to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the calibration standards to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Causality and Self-Validation

-

Why excess solid? To ensure the solution is truly saturated, providing a true measure of equilibrium solubility.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Why filtration? To prevent undissolved solid from artificially inflating the measured concentration.

-

Why a calibration curve? To ensure accurate quantification of the dissolved compound. The linearity of the curve validates the analytical method over the desired concentration range.

Predictive Approaches to Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and other cheminformatics approaches use molecular descriptors to predict physicochemical properties like solubility.[4][5] These models are built on large datasets of compounds with known solubilities and can be useful for initial screening and prioritization of solvents. However, it is crucial to remember that these are predictions and should be confirmed experimentally for critical applications.

Conclusion

References

- 1. CAS 914208-15-4: this compound [cymitquimica.com]

- 2. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Uniting cheminformatics and chemical theory to predict the intrinsic aqueous solubility of crystalline druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

A Technical Guide to the Starting Materials and Synthetic Pathways for 8-Bromoquinoline-2-carboxylic Acid

Introduction

8-Bromoquinoline-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern drug discovery and medicinal chemistry.[1] Its rigid quinoline scaffold, combined with the versatile functional handles of a carboxylic acid at the 2-position and a bromine atom at the 8-position, makes it an invaluable intermediate for synthesizing a diverse array of complex molecules and active pharmaceutical ingredients (APIs).[2] The bromine atom serves as a key site for further functionalization, often through cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation or other modifications. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying chemical logic that dictates the most efficient and reliable pathways.

Core Synthetic Strategy: A Retrosynthetic Analysis

From a retrosynthetic perspective, the most logical and field-proven approach to this compound involves a two-stage strategy. The carboxylic acid functional group at the C-2 position is most reliably installed via the oxidation of a more stable and accessible methyl group. This identifies 8-bromo-2-methylquinoline as the key intermediate. This intermediate, in turn, can be constructed from simpler, commercially available aromatic amines and carbonyl compounds through classic quinoline synthesis reactions. This multi-step, convergent approach offers high fidelity and control over the final product's structure.

Caption: High-level retrosynthetic pathway for this compound.

Part I: Synthesis of the Key Intermediate: 8-Bromo-2-methylquinoline

The cornerstone of this synthesis is the robust and efficient construction of the 8-bromo-2-methylquinoline core. The Doebner-von Miller reaction, a classic and highly reliable method for quinoline synthesis, is the preferred pathway.[3][4] This reaction facilitates the formation of the quinoline ring system by reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[5]

Selection of Starting Materials

The specific substitution pattern of the target intermediate dictates the choice of starting materials with surgical precision:

-

2-Bromoaniline: This starting material is selected to introduce the bromine atom at the desired position. During the acid-catalyzed cyclization, the nitrogen of the aniline forms the pyridine ring, locking the bromine atom into what will become the 8-position of the quinoline nucleus.

-

Crotonaldehyde: This α,β-unsaturated aldehyde serves as the four-carbon component required to build the pyridine ring. Critically, the methyl group of crotonaldehyde ultimately becomes the 2-methyl substituent on the final quinoline ring, perfectly positioned for subsequent oxidation.

The Doebner-von Miller Reaction: Mechanism and Rationale

The reaction proceeds through a sequence of steps initiated by the conjugate addition of the aniline to the α,β-unsaturated aldehyde.[3][6] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization), dehydration to form a dihydroquinoline, and finally, oxidation to the aromatic quinoline system. An oxidizing agent, such as 2-bromonitrobenzene as used in the cited protocol, is often included to facilitate this final aromatization step.[7]

Workflow for 8-Bromo-2-methylquinoline Synthesis

Caption: Experimental workflow for the Doebner-von Miller synthesis of the key intermediate.

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline

This protocol is adapted from the synthesis reported in Acta Crystallographica Section E.[7]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 ml).

-

Reagent Addition: Heat the solution to reflux. Prepare a mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol). Add this mixture slowly to the refluxing solution with stirring over a period of 1 hour.

-

Reaction: Maintain the reaction mixture at reflux (approx. 100°C or 373 K) with stirring for an additional 2.5 hours.

-

Catalyst Addition: Add an equimolar amount of anhydrous zinc chloride (ZnCl₂) and stir vigorously for 30 minutes.

-

Workup: Once the reaction is complete, cool the flask in an ice bath. Filter the resulting crude brown solid and wash it with 2-propanol.

-

Purification: Dissolve the washed solid in water and neutralize the solution to a pH of approximately 8 using concentrated ammonium hydroxide (NH₃·H₂O). The product will precipitate.

-

Isolation: Filter the solid, wash with cold water, and air dry to yield 8-bromo-2-methylquinoline. Further purification can be achieved by recrystallization from ethanol.

| Component | Role | Molar Eq. | Notes |

| 2-Bromoaniline | Starting Material | 1.0 | Source of brominated benzene ring |

| Crotonaldehyde | Starting Material | 1.2 | Forms the pyridine ring |

| 18% HCl | Acid Catalyst | Excess | Promotes cyclization |

| 2-Bromonitrobenzene | Oxidizing Agent | 0.2 | Facilitates aromatization |

| Anhydrous ZnCl₂ | Lewis Acid | 1.0 | Can further promote cyclization |

| Expected Yield | ~52% [7] |

Part II: Oxidation to this compound

With the key intermediate in hand, the final step is the selective oxidation of the C-2 methyl group to a carboxylic acid. This transformation requires a robust oxidizing agent that can withstand the electron-deficient nature of the quinoline ring system while effectively converting the alkyl substituent.[8]

Method A: Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) is a frequently employed and highly effective reagent for the oxidation of activated methyl groups, such as the one at the C-2 position of a quinoline ring.[8] The reaction is typically performed in a pyridine-water solvent system under reflux.

Experimental Protocol: Oxidation of 8-Bromo-2-methylquinoline

This is a representative protocol based on the oxidation of 2-methylquinoline.[8]

-

Reaction Setup: In a round-bottomed flask, combine 8-bromo-2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

-

Solvent: Add a solvent mixture of pyridine and water (e.g., 10:1 ratio).

-

Reaction: Heat the mixture to reflux (approx. 110-120°C) for 5-6 hours.

-

Workup: After cooling, the precipitated elemental selenium (a black solid) is removed by filtration.

-

Isolation: The filtrate is acidified with a strong acid, such as concentrated HCl, until the product precipitates out of solution.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow for the Oxidation Step

Caption: General workflow for the oxidation of the methyl group to a carboxylic acid.

Alternative Oxidation Methods

While SeO₂ is effective, its toxicity is a significant drawback. Other oxidizing agents can be employed, each with its own set of advantages and disadvantages.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| **Selenium Dioxide (SeO₂) ** | Reflux in Pyridine/Water[8] | Reliable, good yields (~65%)[8] | Highly toxic reagent, requires careful handling |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat[8] | Cost-effective, powerful oxidant | Can be aggressive, risk of ring cleavage |

| Chromic Acid (CrO₃) | Sulfuric Acid[9] | Strong oxidant | Toxic heavy metal, environmental concerns |

| Haloform Reaction | Br₂/NaOH, then hydrolysis[10] | Alternative mechanism | Multi-step, may require harsh hydrolysis conditions |

Alternative Synthetic Routes

While the pathway via 8-bromo-2-methylquinoline is the most common, other strategies exist, though they often present greater challenges.

-

The Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as pyruvic acid.[8] For this specific target, the required starting materials would be 2-amino-3-bromobenzaldehyde and pyruvic acid . The primary limitation of this route is the commercial availability and stability of the substituted 2-aminobenzaldehyde precursor.[8]

Conclusion

The most dependable and well-documented pathway for the synthesis of this compound relies on a two-part strategy. The initial and most critical phase is the construction of the key intermediate, 8-bromo-2-methylquinoline, via the Doebner-von Miller reaction using 2-bromoaniline and crotonaldehyde as the primary starting materials. This is followed by a robust oxidation of the 2-methyl group, for which selenium dioxide is a proven, albeit toxic, reagent. This strategic approach, grounded in classic heterocyclic chemistry, provides researchers and drug development professionals with a reliable blueprint for accessing this valuable molecular scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 5. synarchive.com [synarchive.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide: 8-Bromoquinoline-2-carboxylic Acid as a Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary: The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds. Within this class, 8-Bromoquinoline-2-carboxylic acid emerges as a particularly strategic building block. Its unique trifecta of features—a bicyclic aromatic system, a reactive carboxylic acid handle for derivatization, and a strategically placed bromine atom for further coupling or electronic modulation—makes it an exceptionally versatile platform for drug discovery. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound in oncology, antimicrobial development, and neuroprotection, offering field-proven insights and detailed experimental methodologies for researchers and drug development professionals.

Part 1: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural alkaloids (e.g., quinine) and synthetic drugs. Its rigid, planar structure and the presence of a nitrogen heteroatom allow it to engage in various non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and metal chelation. This inherent bioactivity has cemented its role in the development of drugs across multiple therapeutic areas. The addition of a carboxylic acid at the 2-position and a bromine atom at the 8-position further enhances its utility, providing orthogonal handles for synthetic diversification and fine-tuning of physicochemical properties.

Part 2: Synthesis and Chemical Reactivity

The synthesis of substituted quinoline-2-carboxylic acids can be achieved through several classic organic reactions. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a highly effective method.[1][2][3] For the synthesis of the title compound, 2-amino-3-bromobenzaldehyde serves as the key precursor.

Conceptual Synthetic Pathway: Friedländer Synthesis

The reaction proceeds via a base- or acid-catalyzed condensation between 2-amino-3-bromobenzaldehyde and a pyruvate derivative (e.g., ethyl pyruvate), followed by an intramolecular cyclization and dehydration/aromatization to yield the quinoline ring system. Subsequent hydrolysis of the ester furnishes the target this compound.

Caption: Fig. 1: Conceptual workflow for Friedländer synthesis.

Experimental Protocol: Synthesis of a Quinoline-2-carboxylate Precursor

This protocol is adapted from established Friedländer synthesis methodologies.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-bromobenzaldehyde (1.0 eq) and ethyl pyruvate (1.2 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of potassium hydroxide (KOH, 0.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Dilute the residue with water and neutralize with dilute HCl until a precipitate forms.

-

Isolation: Collect the crude ethyl 8-bromoquinoline-2-carboxylate precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester.

-

Hydrolysis: Suspend the purified ester in a 1:1 mixture of ethanol and 2M aqueous NaOH and reflux for 2-3 hours. Cool the solution and acidify with concentrated HCl to precipitate the final carboxylic acid product. Filter, wash with water, and dry to obtain this compound.

Part 3: Application in Oncology

The quinoline scaffold is a validated pharmacophore in oncology. Derivatives have been shown to act as inhibitors of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase, and can induce apoptosis.[6] The incorporation of a bromine atom can enhance activity through improved target binding (via halogen bonding) or by modifying the electronic properties of the ring system.[7][8]

Rationale and Structure-Activity Relationship (SAR)

The carboxylic acid at C-2 is an ideal anchor point for generating libraries of amides and esters. Incorporating a carboxamide linkage has proven to be an effective strategy for enhancing anticancer potency.[6] SAR studies on related brominated quinolines demonstrate that the position and number of bromine atoms significantly impact cytotoxicity. For instance, 5,7-dibromo-8-hydroxyquinoline shows potent activity against various cancer cell lines, suggesting that halogenation of the benzene ring of the quinoline is a favorable strategy.[6][8]

Antiproliferative Activity of Related Bromo-Quinolines

While specific data for derivatives of this compound is emerging, the potent activity of structurally similar compounds underscores the scaffold's potential.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 6.7 | [8] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical Cancer) | 25.6 | [8] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon Cancer) | 7.2 | [8] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 5.45 | [7] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical Cancer) | 9.60 | [7] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon Cancer) | 8.75 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[1][4]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (synthesized from this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Part 4: Application in Antimicrobial Drug Development

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Quinolines have a long history as antimicrobial agents (e.g., fluoroquinolones). This compound provides a scaffold to develop novel agents that may circumvent existing resistance mechanisms.

Synthetic Strategy and Rationale

The carboxylic acid is readily converted into amides, esters, or used to build more complex heterocyclic systems like oxadiazoles or thiazolidinones. These modifications can dramatically alter the compound's spectrum of activity, potency, and pharmacokinetic properties. For example, converting the acid to a hydrazide opens up a synthetic route to 1,3,4-oxadiazole derivatives, a class of heterocycles known for a wide range of biological activities.

Caption: Fig. 2: Derivatization pathways for antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation: Select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

-

Plate Setup: In a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

-

Serial Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last dilution well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound and inoculum to their final concentrations.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Part 5: Emerging Potential in Neuroprotection

Neurodegenerative diseases like Alzheimer's and Parkinson's are multifactorial, involving oxidative stress, metal dyshomeostasis, and protein aggregation. The 8-hydroxyquinoline scaffold is a well-known chelator of metal ions (e.g., Cu²⁺, Zn²⁺) implicated in these diseases and also possesses antioxidant properties.

Rationale: A Bioisosteric Approach

This compound can be viewed as a strategic precursor or bioisostere for 8-hydroxyquinoline derivatives. The bromine at the 8-position can potentially be replaced with a hydroxyl group in a late-stage synthesis or, more intriguingly, participate in different but beneficial interactions within a target binding site. The scaffold's ability to be systematically modified allows for the creation of multi-target-directed ligands designed to simultaneously address several pathological factors in neurodegeneration.

Caption: Fig. 3: Multi-target strategy for neuroprotection.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a highly versatile and strategic platform for modern drug discovery. Its synthetic accessibility and the orthogonal reactivity of its functional groups empower medicinal chemists to generate diverse compound libraries targeting a range of diseases. The strong preclinical data for related brominated quinolines in oncology provides a compelling basis for further exploration. Its potential in developing novel antimicrobials and multi-target neuroprotective agents represents exciting and underexplored frontiers. Future research should focus on synthesizing and screening focused libraries of amides, esters, and heterocyclic derivatives of this scaffold to fully unlock its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 7. jptcp.com [jptcp.com]

- 8. tandfonline.com [tandfonline.com]

Foreword: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 8-Bromoquinoline-2-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] This heterocyclic framework is the backbone of numerous natural and synthetic compounds demonstrating a vast spectrum of pharmacological activities.[2][3] From the historical antimalarial efficacy of quinine to the broad-spectrum antibacterial power of modern fluoroquinolones, the quinoline core has consistently proven to be a fertile ground for therapeutic innovation.[4] Within this important class, derivatives of quinoline-2-carboxylic acid have emerged as particularly versatile candidates for drug discovery, exhibiting significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6]

This guide focuses specifically on the derivatives of this compound, a key intermediate that offers unique opportunities for synthetic elaboration. The presence of the bromine atom at the 8-position and the carboxylic acid at the 2-position provides two distinct reactive handles for chemical modification.[7][8] This dual functionality allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. We will explore the synthesis, mechanisms of action, and therapeutic potential of these derivatives, providing field-proven experimental protocols and data-driven insights for the drug development professional.

Part 1: Synthetic Strategies and Molecular Scaffolding

The therapeutic potential of this compound derivatives is unlocked through chemical synthesis. The core scaffold itself is a versatile building block, enabling the creation of diverse molecular architectures.[8] The carboxylic acid group is readily converted into esters, amides, and hydrazides, while the bromo-substituent can participate in various cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

A general and effective method for synthesizing derivatives involves the initial conversion of the quinoline-2-carboxylic acid to its more reactive acid chloride. This intermediate can then be reacted with various nucleophiles, such as phenols or arylamines, to yield the corresponding esters and amides.[9] This straightforward approach facilitates the generation of a library of compounds for biological screening.

Caption: Generalized workflow for synthesizing this compound derivatives.

Part 2: Antimicrobial Activity and Mechanism of Action

Microbial resistance to existing antibiotics presents a severe threat to global health, necessitating the discovery of new antimicrobial agents.[2] Quinoline derivatives have a long-standing history as effective antibacterial agents, and recent studies continue to highlight their potential against multi-drug resistant (MDR) pathogens.[4][10]

Core Mechanism: Inhibition of Bacterial DNA Gyrase

A primary and well-validated target for many quinoline-based antibacterials is DNA gyrase, a type II topoisomerase.[11][12] This essential bacterial enzyme introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[11] By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to double-stranded DNA breaks and ultimately bacterial cell death.[13][14] The inhibitory concentration (IC50) against this enzyme often correlates well with the minimum inhibitory concentration (MIC) observed in whole-cell assays.[12]

Caption: Quinoline derivatives inhibit DNA gyrase, preventing DNA supercoiling and leading to cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of an antimicrobial agent is quantified by its MIC, the lowest concentration that prevents visible microbial growth.[15] Below is a table summarizing representative MIC values for novel quinoline derivatives against various pathogenic strains, demonstrating their potential as broad-spectrum agents.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Derivative 14 | 1.12 | 0.66 | 3.98 | 2.54 | [13] |

| Derivative 17 | 2.34 | 1.88 | 5.29 | 4.97 | [13] |

| Derivative 20 | 1.55 | 1.03 | 4.11 | 3.62 | [13] |

| Derivative 63i | >100 | Not Tested | 100 | >100 | [1] |

| Ciprofloxacin | 12.5 | 6.25 | 6.25 | >100 | [10] |

Note: Data is compiled from studies on various quinoline derivatives to illustrate the potential of the scaffold. Specific values for this compound derivatives would require targeted screening.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a robust framework for determining the MIC of novel compounds, a critical first step in evaluating antimicrobial potential.[16][17]

1. Preparation of Bacterial Inoculum: a. Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate. b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).[16] c. Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to cover a broad concentration range.[16]

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][18][19]

Part 3: Anticancer Activity and Pro-Apoptotic Mechanisms

The search for novel anticancer agents is a paramount goal in drug discovery. Quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often by inducing programmed cell death, or apoptosis.[3][5] Brominated 8-substituted quinolines, in particular, have shown strong antiproliferative activity against human carcinoma cell lines.[20][21]

Core Mechanism: Induction of Apoptosis via Caspase Activation

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[22] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases.[22]

Many quinoline derivatives induce apoptosis by triggering both pathways.[23][24] They can activate the initiator caspase-8 (extrinsic) and caspase-9 (intrinsic).[23] These initiator caspases then cleave and activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[22][25] This process is often accompanied by the release of cytochrome c from the mitochondria and changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[22]

Caption: Quinoline derivatives can trigger both extrinsic and intrinsic apoptotic pathways, leading to caspase-3 activation.

Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)

The anticancer potency of a compound is typically expressed as its IC50 value, the concentration required to inhibit 50% of cancer cell growth or viability.

| Compound ID | MCF-7 (Breast) IC50, µM | HeLa (Cervical) IC50, µM | HT-29 (Colon) IC50, µg/mL | A-549 (Lung) IC50, µM | Reference |

| 5,7-dibromo-8-hydroxyquinoline | 16.5 | 18.7 | 5.4 | 5.8 | [26] |

| Compound 11 (dibromo-dimethoxy-hydroxyquinoline) | Not Tested | 9.6 | 5.45 | Not Tested | [21] |

| Quinoline-2-carboxylic acid | Remarkable Inhibition | Significant Cytotoxicity | Not Tested | Not Tested | [27] |

| Doxorubicin (Reference) | Not Tested | Not Tested | Not Tested | 1.83 | [26] |

Note: Data represents brominated quinoline derivatives to highlight the potential of the 8-bromoquinoline scaffold. IC50 values are reported in the units provided by the source.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28][29]

1. Cell Seeding: a. Harvest cancer cells during their exponential growth phase. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of culture medium.[30] c. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]

2. Compound Treatment: a. Prepare serial dilutions of the test compound in fresh culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[30] c. Include a vehicle control (cells treated with solvent only) and a blank control (medium only).[16] d. Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[31]

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[28] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16][30]

4. Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[16] c. Gently shake the plate to ensure complete solubilization.[28] d. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[28] The IC50 value can then be calculated from the dose-response curve.

Part 4: Other Potential Biological Activities

Beyond their antimicrobial and anticancer properties, quinoline-2-carboxylic acid derivatives have shown promise in other therapeutic areas:

-

Anti-inflammatory Activity: Some derivatives can inhibit key pro-inflammatory pathways like NF-κB, reducing the production of inflammatory cytokines.[6]

-

Antidiabetic Activity: Quinoline-2-carboxylic acid itself has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing postprandial blood glucose levels.[32]

-

Antiviral Activity: Certain 8-hydroxyquinoline-2-carboxanilides have been evaluated for activity against influenza viruses.[33]

Summary and Future Outlook

Derivatives of this compound represent a highly promising and synthetically accessible class of compounds with significant therapeutic potential. Their demonstrated ability to act as potent antimicrobial and anticancer agents is largely attributable to well-defined mechanisms of action, including the inhibition of bacterial DNA gyrase and the induction of apoptosis in cancer cells.

The true value of this scaffold lies in its capacity for rational drug design. The dual reactive sites allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. Future research should focus on:

-

Systematic Library Synthesis: Creating diverse libraries of amides, esters, and other analogues to explore a wider chemical space.

-

Mechanism Deconvolution: Further elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy: Advancing lead candidates into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

By leveraging the inherent versatility of the this compound core, the scientific community is well-positioned to develop the next generation of targeted therapeutics to combat infectious diseases and cancer.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 12. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. benchchem.com [benchchem.com]

- 31. texaschildrens.org [texaschildrens.org]

- 32. medchemexpress.com [medchemexpress.com]

- 33. mdpi.com [mdpi.com]

8-Bromoquinoline-2-carboxylic Acid: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Chemical Synthesis and Drug Discovery Professionals

Introduction: The Strategic Value of 8-Bromoquinoline-2-carboxylic Acid

This compound is a bifunctional heterocyclic compound that has emerged as a highly strategic building block in modern organic synthesis.[1][2] Its rigid quinoline scaffold, combined with two distinct and orthogonally reactive functional groups—a bromine atom at the 8-position and a carboxylic acid at the 2-position—provides chemists with a powerful tool for constructing complex molecular architectures.

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Simultaneously, the carboxylic acid group allows for a wide range of derivatizations, including amide bond formation, esterification, and even advanced decarbonylative coupling reactions.[3][4] This guide provides a senior application scientist's perspective on the properties, synthesis, reactivity, and application of this pivotal chemical intermediate.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The key data are summarized below.

| Property | Value | Source |

| CAS Number | 914208-15-4 | [1][5] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][6] |

| Molecular Weight | 252.06 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O | [1][6] |

| InChI | InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | [1][6] |

Synthesis of the Building Block

The synthesis of this compound typically involves multi-step sequences starting from simpler, commercially available precursors. A common conceptual pathway involves the construction of the quinoline ring system, followed by functionalization. One plausible route begins with a substituted aniline, such as o-bromoaniline, which can undergo a cyclization reaction like the Doebner-von Miller reaction or a Skraup synthesis to form the quinoline core.[7] Subsequent oxidation of an alkyl group at the 2-position would yield the desired carboxylic acid.

Alternatively, a more direct approach involves the bromination and subsequent carboxylation of quinoline derivatives.[1] The selective introduction of a bromine atom at the C8 position of a pre-formed quinoline-2-carboxylic acid or its ester can be achieved using various brominating agents, with the reaction conditions being critical to control regioselectivity.[8]

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in the differential reactivity of its two primary functional groups. This allows for sequential, controlled modifications, making it a cornerstone for building molecular diversity.

Transformations at the C8-Bromine Position

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the bromoquinoline with an organoboron reagent (boronic acid or ester). This is arguably the most common method for elaborating the 8-position of the quinoline core.[9][10] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.[9][11]

Caption: Suzuki-Miyaura coupling workflow.

To introduce alkyne functionalities, the Sonogashira coupling is employed.[12][13] This reaction couples the bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[13] This pathway is invaluable for creating rigid, linear extensions from the quinoline scaffold, often used in materials science and as precursors for more complex heterocycles.[14]

Caption: Sonogashira coupling workflow.

Transformations at the C2-Carboxylic Acid Position

The carboxylic acid is a versatile functional group, readily converted into a variety of other functionalities.

Perhaps the most significant reaction of the carboxylic acid group in a drug discovery context is its conversion to an amide.[15] Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to efficiently couple the acid with a wide array of primary or secondary amines, generating a diverse library of amides. This is a key strategy for exploring structure-activity relationships (SAR).[2]

The acid can be converted to an ester, such as the methyl or ethyl ester, under standard conditions (e.g., alcohol with a catalytic amount of strong acid). The resulting ester, like methyl 8-bromoquinoline-2-carboxylate, can serve as a useful intermediate for further modifications or may exhibit different solubility and reactivity profiles.[15]

More advanced strategies involve using the carboxylic acid as a "traceless" handle. In decarbonylative coupling, the carboxylic acid is activated (e.g., as a mixed anhydride) and then undergoes oxidative addition to a low-valent metal catalyst, extruding carbon monoxide (CO) to generate an organometallic intermediate that can participate in cross-coupling reactions.[3][4][14] This allows the carboxylic acid to function as a surrogate for a halide. In decarboxylative couplings, the entire -COOH group is lost as CO₂, often via a radical pathway, to form a new bond.[16][17][18][19]

Key Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-value R&D areas.

Medicinal Chemistry and Drug Discovery